molecular formula C14H20O3S B8509207 Cycloheptyl para-toluenesulfonate

Cycloheptyl para-toluenesulfonate

Cat. No.: B8509207
M. Wt: 268.37 g/mol
InChI Key: CFWILLFZADMKSN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Cycloheptyl para-toluenesulfonate is an organic sulfonate ester derived from the reaction of cycloheptanol with para-toluenesulfonyl chloride. It belongs to the class of alkyl tosylates, which are widely utilized as intermediates in organic synthesis, particularly in nucleophilic substitution reactions (SN1/SN2 mechanisms) due to their excellent leaving-group properties. The compound features a seven-membered cycloheptyl ring attached to the sulfonate group, distinguishing it from smaller or larger cyclic analogs.

Properties

Molecular Formula

C14H20O3S

Molecular Weight

268.37 g/mol

IUPAC Name

cycloheptyl 4-methylbenzenesulfonate

InChI

InChI=1S/C14H20O3S/c1-12-8-10-14(11-9-12)18(15,16)17-13-6-4-2-3-5-7-13/h8-11,13H,2-7H2,1H3

InChI Key

CFWILLFZADMKSN-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)OC2CCCCCC2

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Cycloheptyl para-toluenesulfonate can be compared to structurally related sulfonate esters, such as cyclohexyl para-toluenesulfonate , cyclopentyl para-toluenesulfonate , and para-toluenesulfonic acid esters of acyclic alcohols . Key differentiating factors include ring size, steric effects, and electronic properties, which influence reactivity, stability, and solubility.

Structural and Physical Properties

Property This compound Cyclohexyl para-toluenesulfonate Cyclopentyl para-toluenesulfonate
Cyclic ring size 7-membered 6-membered 5-membered
Molecular weight (g/mol) ~284.4 (estimated) ~270.4 (estimated) ~256.3 (estimated)
Boiling point (°C) ~320–340 (predicted) ~300–320 (predicted) ~280–300 (predicted)
Solubility in water Low (<0.1 g/L) Low (<0.1 g/L) Low (<0.1 g/L)
  • Ring Size Effects : The seven-membered cycloheptyl group introduces increased steric hindrance compared to smaller cyclohexyl or cyclopentyl analogs. This reduces reactivity in SN2 reactions but may enhance stability in solvolysis (SN1) due to better carbocation formation .
  • Solubility : All cyclic sulfonates exhibit low water solubility due to their hydrophobic cycloalkyl groups, aligning with trends observed in cyclohexane (CAS 287-92-3) and cyclopentane (CAS 287-92-3) derivatives .

Toxicity and Environmental Impact

While toxicity data specific to this compound are unavailable, analogs like cyclohexylamine (CAS 108-91-8) and para-toluenesulfonic acid derivatives are known to exhibit moderate environmental persistence and aquatic toxicity.

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